Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is an organic compound with a complex structure that includes methoxy groups, a propanoyl group, and an amino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Methoxylation: Introduction of methoxy groups (-OCH₃) to the benzene ring using methanol and a suitable catalyst.
Amidation: The formation of the amide bond by reacting the acylated benzene with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dimethoxybenzoate
- Methyl 2-amino-4,5-dimethoxybenzoate
- 4,5-Dimethoxy-2-nitrobenzoic acid
Uniqueness
Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO6 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(4-methoxyphenyl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO6/c1-24-14-8-5-13(6-9-14)7-10-19(22)21-16-12-18(26-3)17(25-2)11-15(16)20(23)27-4/h5-6,8-9,11-12H,7,10H2,1-4H3,(H,21,22) |
InChI Key |
XXWDXFASCNAGTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
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